molecular formula C23H25N3O2 B2689265 (2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e CAS No. 464905-35-9

(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e

Cat. No.: B2689265
CAS No.: 464905-35-9
M. Wt: 375.472
InChI Key: MKEHKGVIHIVPBR-UHFFFAOYSA-N
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Description

The compound (2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by:

  • A 4-(methylethyl)phenyl (isopropylphenyl) substituent at the β-position, contributing lipophilicity and steric bulk.
  • An N-(4-morpholin-4-ylphenyl) group, introducing a morpholine ring—a heterocyclic moiety known to improve solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

(E)-2-cyano-N-(4-morpholin-4-ylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-17(2)19-5-3-18(4-6-19)15-20(16-24)23(27)25-21-7-9-22(10-8-21)26-11-13-28-14-12-26/h3-10,15,17H,11-14H2,1-2H3,(H,25,27)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEHKGVIHIVPBR-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide is a synthetic compound that belongs to the class of cyano-substituted enamides. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of (2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide is C23H25N3O2, with a molecular weight of 375.472 g/mol. The compound features a cyano group (-C≡N), an amide functional group, and a morpholine ring, which contribute to its pharmacological properties.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of related compounds in the same class. For example, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), which shares structural similarities, exhibited significant anti-inflammatory effects in various in vitro and in vivo models. In macrophage cultures, JMPR-01 reduced the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .

In vivo studies using a Complete Freund's Adjuvant (CFA) model showed that JMPR-01 significantly reduced paw edema, indicating its potential as an anti-inflammatory agent comparable to dexamethasone . The reduction in leukocyte migration during zymosan-induced peritonitis further supports its anti-inflammatory activity.

Anticancer Activity

The structural characteristics of (2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide suggest potential anticancer properties. Compounds with cyano and morpholine groups have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, similar compounds have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Mechanistic Insights

Mechanistic studies involving molecular docking simulations have been conducted to identify potential targets for (2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide. These studies suggest interactions with key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS) .

Summary of Research Findings

Study Model Findings
In vitro assays on JMPR-01Macrophage culturesReduced IL-1β and TNFα production; non-cytotoxic concentrations
In vivo CFA modelPaw edemaSignificant reduction in edema comparable to dexamethasone
Zymosan-induced peritonitisMouse modelReduced leukocyte migration by up to 90% at certain doses

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares the target compound with structurally similar enamide derivatives identified in the evidence:

Compound Name / ID (Source) Substituents (β-position) N-Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-(methylethyl)phenyl 4-morpholin-4-ylphenyl C24H25N3O2* 387.48* Morpholine enhances solubility; isopropylphenyl increases lipophilicity.
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 4-(2-methylpropyl)phenyl (isobutylphenyl) 3-chloro-4-fluorophenyl C19H19ClFNO 331.81 Chloro-fluoro substituents are electron-withdrawing; isobutylphenyl enhances hydrophobicity.
(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide 5-(4-methylphenyl)furan-2-yl 4-phenoxyphenyl C26H21N3O3* 423.47* Furan ring introduces π-conjugation; phenoxy group may influence binding affinity.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 5-(2-methyl-4-nitrophenyl)furan-2-yl 3-ethoxyphenyl C23H19N3O4 401.42 Nitro group enhances electrophilicity; ethoxy improves solubility.
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide 4-[(2-chloro-6-fluorobenzyl)oxy]phenyl 4-methoxyphenyl C23H19ClFNO3 411.85 Chloro-fluorobenzyl ether adds steric bulk; methoxy enhances polarity.

Note: Values marked with () are calculated based on structural data from references.

Key Observations from Structural Comparisons

Substituent Effects on Lipophilicity: The isopropylphenyl group in the target compound contributes higher lipophilicity compared to the isobutylphenyl group in due to branching.

Solubility Modulation: The morpholine substituent in the target compound likely improves aqueous solubility compared to non-polar groups (e.g., phenoxy in or nitro in ). Ethoxy () and methoxy () groups enhance solubility via hydrogen bonding.

Chloro-fluoro substituents () introduce steric hindrance and electron-withdrawing effects, which may alter binding kinetics.

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